

Hepatotoxicity Monitoring & Dose Adjustment Guide

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Compound Focus: Repotrectinib

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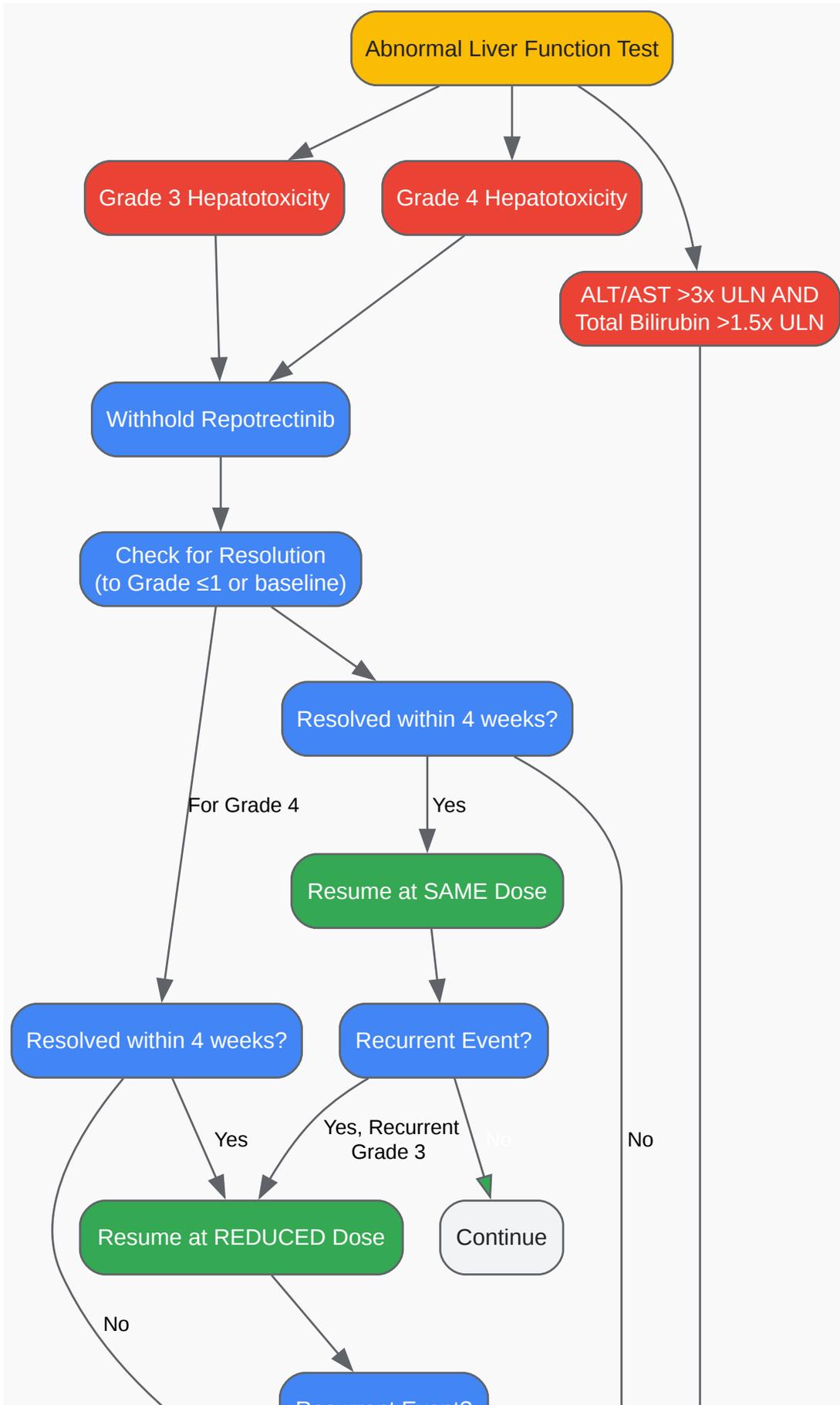
The table below summarizes the recommended monitoring schedule and specific dose adjustments for hepatotoxicity during **repotrectinib** treatment.

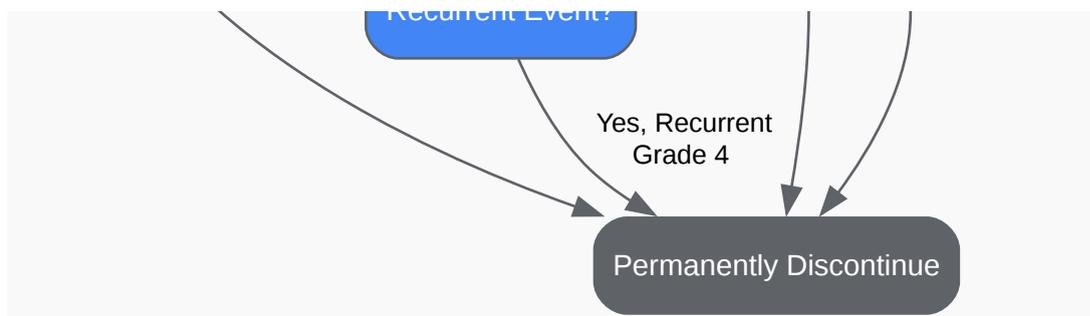
Aspect	Recommendation
Baseline Testing	Liver function tests (ALT, AST, and total bilirubin) [1] [2].
Monitoring Frequency	Every 2 weeks for the first month of therapy, then monthly thereafter and as clinically indicated [1] [2].

| **Dose Adjustment for Hepatotoxicity** | **Grade 3:** Withhold until resolution to Grade ≤ 1 or baseline. Resume at the same dose if resolved within 4 weeks; resume at a reduced dose for recurrent events [1] [2]. **Grade 4:** Withhold until resolution to Grade ≤ 1 or baseline. Resume at a reduced dose if resolved within 4 weeks; permanently discontinue if not resolved within 4 weeks or for recurrent Grade 4 events [1] [2]. **ALT/AST >3x ULN with Bilirubin >1.5x ULN:** Permanently discontinue (in the absence of cholestasis or hemolysis) [1] [2]. | | **Recommended Dosage Reductions** | **From 160 mg once daily:** First reduction: 120 mg once daily; Second reduction: 80 mg once daily [1] [2]. **From 160 mg twice daily:** First reduction: 120 mg twice daily; Second reduction: 80 mg twice daily [1] [2]. |

Clinical Management Protocol for Hepatotoxicity

The following diagram illustrates the clinical decision-making workflow for managing hepatotoxicity during **repotrectinib** treatment:





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Hepatotoxicity Profile and Mechanisms

Understanding the clinical profile and underlying mechanisms of **repotrectinib**-induced hepatotoxicity is crucial for risk management.

- **Incidence and Severity:** In clinical trials, liver test abnormalities were frequent but typically mild and self-limiting. Alanine aminotransferase (ALT) elevations occurred in **34%** of patients, and aspartate aminotransferase (AST) elevations in **40%**. Elevations greater than 5 times the upper limit of normal (ULN) were less common, occurring in **3.1%** (ALT) and **1.9%** (AST) of patients [3]. The median time to onset was 15 days, with a wide range from 1 day to 1 year [3]. **Repotrectinib** has been associated with a lower rate of serious adverse events (29%) compared to some other ROS1 TKIs [4].
- **Proposed Mechanisms:** The causes of serum enzyme elevations are possibly due to direct toxicity of ROS1 pathway inhibition. The drug is primarily metabolized in the liver by the **CYP3A4** enzyme, making it susceptible to drug-drug interactions that may alter its metabolism and contribute to liver injury [3].

Proactive Risk Management Strategies

- **Pre-Treatment and Concomitant Medications:** Before initiating **repotrectinib**, discontinue strong and moderate **CYP3A inhibitors** for 3 to 5 elimination half-lives of the inhibitor [1] [2]. Avoid concomitant use of medications or substances (like grapefruit juice) that interact with CYP3A4 to minimize the risk of altered drug levels and subsequent toxicity [3] [5].

- **Patient Counseling:** Advise patients to immediately report any symptoms suggestive of hepatotoxicity, such as fatigue, nausea, vomiting, abdominal pain, jaundice, dark urine, or light-colored stools [2].

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